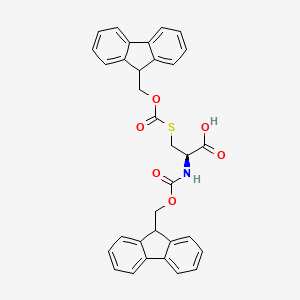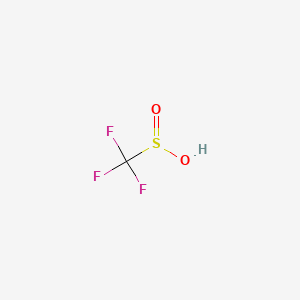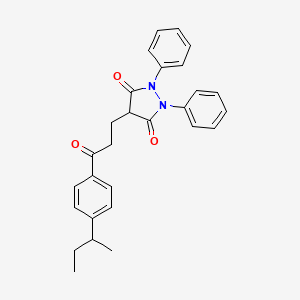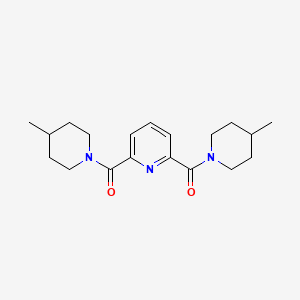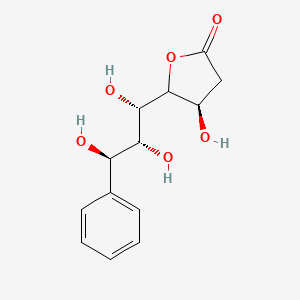
(+)-Cardiobutanolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Cardiobutanolide is a chiral compound known for its unique structural properties and potential applications in various scientific fields. This compound has garnered attention due to its potential therapeutic benefits and its role in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cardiobutanolide typically involves several steps, including the use of chiral catalysts to ensure the desired enantiomer is produced. Common synthetic routes may involve the use of starting materials such as butanol and specific reagents that facilitate the formation of the lactone ring characteristic of cardiobutanolides. Reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer from any by-products or impurities.
化学反応の分析
Types of Reactions
(+)-Cardiobutanolide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(+)-Cardiobutanolide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are particularly valuable.
作用機序
The mechanism of action of (+)-Cardiobutanolide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
(+)-Cardiobutanolide can be compared to other chiral lactones, such as:
(-)-Cardiobutanolide: The enantiomer of this compound, with different biological activities.
(+)-Lactone: Another chiral lactone with similar structural features but different functional groups.
(-)-Lactone: The enantiomer of (+)-Lactone, also used in various chemical and biological applications.
The uniqueness of this compound lies in its specific chiral configuration and the resulting biological and chemical properties that distinguish it from its analogs.
特性
分子式 |
C13H16O6 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC名 |
(4R)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one |
InChI |
InChI=1S/C13H16O6/c14-8-6-9(15)19-13(8)12(18)11(17)10(16)7-4-2-1-3-5-7/h1-5,8,10-14,16-18H,6H2/t8-,10-,11-,12+,13?/m1/s1 |
InChIキー |
ITWCBKGNWXDVFP-ODDUOFFQSA-N |
異性体SMILES |
C1[C@H](C(OC1=O)[C@H]([C@@H]([C@@H](C2=CC=CC=C2)O)O)O)O |
正規SMILES |
C1C(C(OC1=O)C(C(C(C2=CC=CC=C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


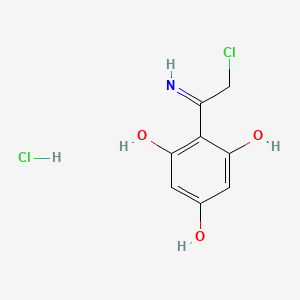
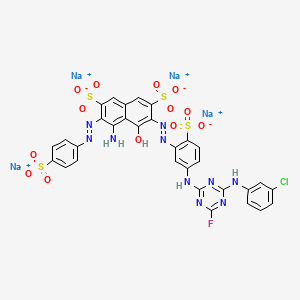

![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
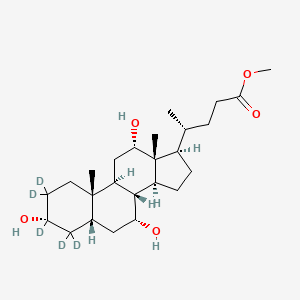
![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)


